molecular formula C18H20ClN3O4S B2941507 1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide CAS No. 941879-26-1

1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide

Cat. No. B2941507
M. Wt: 409.89
InChI Key: HPGXACCCUVDOFI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle formula, or 3D molecular model.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthesis and Characterization

  • Compounds with structural features similar to "1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide" have been synthesized and characterized through various methods. For example, Rehman et al. (2018) detailed the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates, highlighting the synthesis process and structural elucidation using spectral analysis including EI-MS, IR, 1H-NMR, and 13C-NMR (Rehman et al., 2018).

Biological Evaluation and Anticancer Activity

  • Several studies have evaluated the biological activities of compounds structurally related to the specified molecule. For instance, compounds bearing the piperidine and sulfonamide groups have shown promising results in anticancer activity screening. Vinaya et al. (2009) prepared derivatives showing significant antimicrobial activities against pathogens affecting tomato plants, indicating their potential in agricultural applications as well (Vinaya et al., 2009). Additionally, Karaman et al. (2016) synthesized sulfonyl hydrazones with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity, showing the diverse potential of these compounds in medicinal chemistry and as enzyme inhibitors (Karaman et al., 2016).

Molecular Interaction and Inhibition Studies

  • Molecular interaction studies of compounds with similar structural components have provided insights into their potential as antagonists or inhibitors for specific receptors or enzymes. This includes detailed analysis of their binding affinities, conformational studies, and the development of pharmacophore models, suggesting their applicability in drug design and development processes. For example, Shim et al. (2002) investigated the molecular interaction of a compound with the CB1 cannabinoid receptor, offering a foundation for the development of receptor-specific antagonists (Shim et al., 2002).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safety measures associated with handling and disposal of the compound.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information might not be available.


properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-13-4-6-14(7-5-13)27(24,25)22-10-8-12(9-11-22)17(23)20-18-15-2-1-3-16(15)21-26-18/h4-7,12H,1-3,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGXACCCUVDOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide

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